Allyl Ester Moiety: Structural Distinction
Atorvastatin Lactam Allyl Ester is structurally differentiated from all other atorvastatin lactam impurities by the presence of an allyl ester (-O-CH₂-CH=CH₂) moiety at the heptanoic acid terminus . Compared to Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1, MW 588.67), the allyl ester substitution increases molecular weight by 26.0 g/mol (from 588.67 to 614.7 g/mol) [1]. Compared to Atorvastatin Lactam Sodium Salt (CAS 148217-40-7, MW 596.6), the allyl ester-containing compound lacks the sodium counterion, resulting in neutral charge and altered solubility profile [2]. The allyl group introduces an additional double bond not present in saturated alkyl esters, which influences UV absorption characteristics and chromatographic retention under reversed-phase conditions .
| Evidence Dimension | Molecular weight and structural substitution at heptanoic acid terminus |
|---|---|
| Target Compound Data | MW 614.7 g/mol; C₃₆H₃₉FN₂O₆; allyl ester (-O-CH₂-CH=CH₂) group present |
| Comparator Or Baseline | Atorvastatin Lactam Methyl Ester: MW 588.67 g/mol, C₃₄H₃₇FN₂O₆, methyl ester (-O-CH₃); Atorvastatin Lactam Sodium Salt: MW 596.6 g/mol, C₃₃H₃₄FN₂NaO₆, carboxylic acid sodium salt |
| Quantified Difference | ΔMW = +26.0 g/mol vs methyl ester; +18.1 g/mol vs sodium salt; allyl double bond absent in comparators |
| Conditions | Structural comparison based on molecular formulas and CAS registry data from commercial reference standard suppliers |
Why This Matters
The unique allyl ester moiety produces distinct chromatographic retention and MS fragmentation, enabling unambiguous identification of this specific process impurity without interference from co-eluting related substances.
- [1] ChemWhat. Atorvastatin Pyrrolidone Methyl Ester. CAS 1795790-02-1. MW 588.67. Accessed 2026. View Source
- [2] PubChem. Atorvastatin Lactam Sodium Salt Impurity. CID 71313455. MW 596.6. Accessed 2026. View Source
